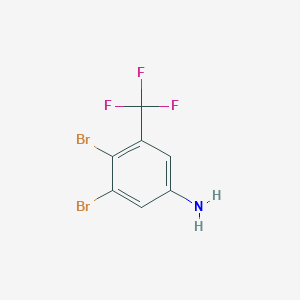

3,4-Dibromo-5-(trifluoromethyl)aniline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3,4-dibromo-5-(trifluoromethyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4Br2F3N/c8-5-2-3(13)1-4(6(5)9)7(10,11)12/h1-2H,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKDXDOUEBVTAQL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1C(F)(F)F)Br)Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4Br2F3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001252963 | |

| Record name | Benzenamine, 3,4-dibromo-5-(trifluoromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001252963 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

318.92 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1803786-53-9 | |

| Record name | Benzenamine, 3,4-dibromo-5-(trifluoromethyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1803786-53-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenamine, 3,4-dibromo-5-(trifluoromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001252963 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Part 1: Chemical Identity and Physicochemical Properties

An In-depth Technical Guide to 3,4-Dibromo-5-(trifluoromethyl)aniline

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and professionals in drug development on the chemical intermediate this compound. We will delve into its chemical identity, plausible synthetic strategies, the significance of its structural motifs in modern drug design, and essential safety protocols. This document is structured to provide not just data, but a foundational understanding of the compound's chemical behavior and potential applications, grounded in established scientific principles.

Molecular Structure and Identification

This compound is a polysubstituted aromatic amine. Its structure is characterized by an aniline core with two bromine atoms at positions 3 and 4, and a trifluoromethyl (-CF₃) group at position 5, relative to the amino (-NH₂) group at position 1.

A thorough search of major chemical databases, including CAS, PubChem, and commercial supplier catalogs, does not yield a specific, registered CAS number for the this compound isomer. This suggests that the compound is either a novel chemical entity or a rare, non-commercial intermediate. For the purpose of this guide, its identity is established by its IUPAC name and molecular structure.

-

IUPAC Name: this compound

-

Molecular Formula: C₇H₄Br₂F₃N

-

Molecular Weight: 318.92 g/mol

-

Canonical SMILES: C1=C(C(=C(C=C1N)Br)Br)C(F)(F)F

Physicochemical Properties

In the absence of experimental data for this specific isomer, the following properties are predicted based on computational models and comparison with structurally related compounds, such as 3-Bromo-5-(trifluoromethyl)aniline (CAS 54962-75-3) and various dibromoanilines. These values should be considered estimates pending empirical validation.

| Property | Predicted Value / Characteristic | Justification / Comparative Data |

| Appearance | Off-white to brownish solid | Based on related bromo- and trifluoromethyl-anilines.[1] |

| Melting Point | 60-80 °C | Increased molecular weight and symmetry compared to mono-bromo isomers (e.g., 4-Bromo-3-(trifluoromethyl)aniline, m.p. 48-50 °C) suggest a higher melting point.[1] |

| Boiling Point | > 250 °C | Expected to be significantly higher than mono-bromo analogs due to increased mass and polarity. |

| Solubility | Insoluble in water; Soluble in organic solvents (e.g., DMF, DCM, Ethyl Acetate, Methanol). | Typical for halogenated aromatic compounds. The polar amine group provides some affinity for polar solvents, while the aromatic ring and halogens enhance solubility in non-polar solvents. |

| pKa | ~1.0 - 2.0 | The presence of three strong electron-withdrawing groups (-Br x2, -CF₃) is expected to significantly decrease the basicity of the aniline nitrogen compared to aniline (pKa ~4.6). |

| LogP | ~4.0 - 4.5 | The two bromine atoms and the trifluoromethyl group substantially increase lipophilicity. |

Part 2: Synthesis and Regiochemical Analysis

The synthesis of this compound is non-trivial due to the complex interplay of substituent directing effects on the aromatic ring. A direct, one-pot dibromination of a simple precursor is unlikely to yield the desired isomer with high selectivity.

Analysis of Electrophilic Substitution

In an electrophilic aromatic substitution reaction (such as bromination), the existing substituents govern the position of the incoming electrophile:

-

Amino (-NH₂) group: A powerful activating group and an ortho, para-director.

-

Trifluoromethyl (-CF₃) group: A strong deactivating group and a meta-director.

-

Bromo (-Br) group: A deactivating group and an ortho, para-director.

A simple starting material like 3-(trifluoromethyl)aniline (with -NH₂ at C1 and -CF₃ at C3) would direct a first bromination primarily to the C4 or C6 positions, para or ortho to the strongly activating amino group.[2] A subsequent second bromination on the resulting 4-bromo-3-(trifluoromethyl)aniline would then be directed to the C2 or C6 positions by the powerful -NH₂ group, making the formation of a 3,4-dibromo product highly improbable via this route.

Proposed Multi-Step Synthetic Pathway

A more plausible route would involve a carefully planned, multi-step synthesis to control the regiochemistry. The following hypothetical pathway is proposed to achieve the desired substitution pattern.

Caption: A proposed multi-step workflow for the synthesis of the target molecule.

Hypothetical Experimental Protocol

This protocol is a conceptual outline and would require extensive optimization and experimental verification.

Step 1: Protection of 3-Bromo-5-nitroaniline

-

Dissolve 3-Bromo-5-nitroaniline (1.0 eq.) in glacial acetic acid.

-

Add acetic anhydride (1.1 eq.) and a catalytic amount of sulfuric acid.

-

Heat the mixture to 50°C for 2 hours.

-

Cool the reaction and pour it onto ice water to precipitate the protected product, N-(3-Bromo-5-nitrophenyl)acetamide. Filter and dry the solid.

Step 2: Regioselective Bromination

-

Dissolve the protected acetanilide (1.0 eq.) in N,N-dimethylformamide (DMF).

-

Add N-Bromosuccinimide (NBS) (1.05 eq.) portion-wise at room temperature. The acetamido group will direct bromination to its para-position (C4 of the original aniline).

-

Stir for 3-4 hours until TLC analysis shows consumption of the starting material.[1]

-

Work up by pouring into water, extracting with ethyl acetate, and purifying by column chromatography to yield N-(3,4-Dibromo-5-nitrophenyl)acetamide.

Step 3 & 4: Conversion of Nitro Group to Trifluoromethyl Group

-

Reduce the nitro group of the product from Step 2 to an amine using a standard method (e.g., SnCl₂/HCl or H₂/Pd-C).

-

Convert the newly formed amine to a trifluoromethyl group. This is a complex transformation. A plausible, though challenging, route involves a Sandmeyer-type reaction to install an iodo group, followed by a trifluoromethylation reaction with a suitable reagent like CuCF₃.

Step 5: Deprotection

-

Hydrolyze the acetamido protecting group by refluxing the product from the previous step in aqueous hydrochloric acid.

-

Neutralize the mixture with a base (e.g., NaOH) to precipitate the final product.

-

Filter, wash with water, and purify by recrystallization or column chromatography to yield this compound.

Part 3: Applications in Research and Drug Development

While this specific isomer is not widely cited, its structural components—the bromo-aniline scaffold and the trifluoromethyl group—are of immense importance in medicinal chemistry.

The Role of the Trifluoromethyl Group

The -CF₃ group is a bioisostere for groups like methyl or chloro but possesses unique electronic properties. Its incorporation into drug candidates is a key strategy to enhance:

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the -CF₃ group resistant to oxidative metabolism by cytochrome P450 enzymes. This can increase the half-life of a drug.

-

Lipophilicity: The -CF₃ group significantly increases the lipophilicity (LogP) of a molecule, which can improve its ability to cross cell membranes and the blood-brain barrier.

-

Binding Affinity: The strong electron-withdrawing nature of the -CF₃ group can alter the pKa of nearby functional groups and modify hydrogen bonding capabilities, potentially leading to stronger and more selective interactions with biological targets like enzymes or receptors.[3]

The Utility of the Bromo-Aniline Scaffold

The aniline amine provides a nucleophilic handle for amide bond formation, alkylation, or diazotization. The bromine atoms are exceptionally versatile functional groups for further molecular elaboration, primarily through palladium-catalyzed cross-coupling reactions.

Caption: Versatility of the bromo-aniline scaffold in drug discovery.

These reactions allow chemists to append a wide variety of molecular fragments, building complex molecules with tailored biological activities. For example, related compound 4-Bromo-3-(trifluoromethyl)aniline is a key intermediate in the synthesis of S1P1 receptor agonists.[4]

Part 4: Safety and Handling

No specific safety data sheet (SDS) exists for this compound. The following guidance is inferred from data on analogous compounds, such as dibromoanilines and trifluoromethylanilines. This compound should be treated as hazardous and handled only by trained personnel.

-

Hazard Classification (Predicted):

-

Acute Toxicity, Oral (Category 3/4)

-

Skin Corrosion/Irritation (Category 2)

-

Serious Eye Damage/Irritation (Category 1/2A)

-

Specific Target Organ Toxicity - Repeated Exposure (Category 2)

-

Hazardous to the Aquatic Environment, Chronic (Category 1/2)

-

-

Personal Protective Equipment (PPE):

-

Engineering Controls: Use only in a well-ventilated chemical fume hood.

-

Eye/Face Protection: Wear chemical safety goggles and/or a face shield.

-

Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat. Avoid all skin contact.

-

Respiratory Protection: If dust or aerosols may be generated, a NIOSH-approved respirator with an appropriate cartridge is recommended.

-

-

First Aid Measures:

-

Inhalation: Move victim to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.

-

Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek medical attention.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

-

-

Storage and Disposal:

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents.

-

Dispose of this material as hazardous waste in accordance with local, state, and federal regulations.

-

Part 5: References

-

Fox, G. J., et al. (n.d.). Benzenamine, 4-bromo-N,N-dimethyl-3-(trifluoromethyl)-. Organic Syntheses Procedure. [Online]. Available at: [Link]

-

Pan, S., et al. (2006). A monoselective sphingosine-1-phosphate receptor-1 agonist prevents allograft rejection in a stringent rat heart transplantation model. Chem Biol., 13(11), 1227-34.

-

PubChem. (n.d.). 3-Bromo-5-(trifluoromethyl)aniline. National Center for Biotechnology Information. [Online]. Available at: [Link]

-

Google Patents. (n.d.). CN101168510A - Technique for preparing 3-bromo-5-trifluoromethylaniline. [Online]. Available at:

-

Zaka, M., et al. (2024). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Pharmaceuticals, 17(2), 253.

Sources

Technical Profile: 3,4-Dibromo-5-(trifluoromethyl)aniline

The following technical guide details the physicochemical profile, synthetic utility, and handling protocols for 3,4-Dibromo-5-(trifluoromethyl)aniline .

Cheminformatics, Synthetic Utility, and Handling Protocols [1][2]

Molecular Identity & Physicochemical Profile[3][4][5][6]

The precise characterization of this compound is critical for researchers employing it as a scaffold in Fragment-Based Drug Discovery (FBDD) or agrochemical synthesis.[3] Its poly-halogenated core offers unique steric and electronic properties.[3]

Core Data Table[7][8]

| Property | Value | Technical Note |

| Molecular Weight | 318.92 g/mol | Average mass based on standard abundance.[3] |

| Molecular Formula | Highly functionalized aniline core. | |

| Exact Mass | 318.8642 | Monoisotopic mass (for |

| Isotope Pattern | 1:2:1 (Triplet) | Distinctive MS signature due to two bromine atoms. |

| CAS Number | Not widely listed | Often custom-synthesized; refer to specific patent intermediates (e.g., CN112939818A). |

| Physical State | Off-white/Pale solid | Low melting point solid (predicted ~45-55°C).[3] |

| LogP (Predicted) | ~3.8 - 4.2 | High lipophilicity due to |

Mass Spectrometry Identification

For LC-MS validation, the presence of two bromine atoms creates a characteristic triplet pattern. Researchers must look for the split signals rather than a single molecular ion peak.

-

Peak A (

): ~316.9 m/z (Relative Intensity: 50%)[3] -

Peak B (

): ~318.9 m/z (Relative Intensity: 100%)[3] -

Peak C (

): ~320.9 m/z (Relative Intensity: 50%)[3]

Structural Analysis & Reactivity Logic

The utility of this molecule lies in the electronic and steric differentiation of its halogen substituents. The aniline nitrogen (position 1) acts as an electron donor, while the trifluoromethyl group (position 5) is a strong electron withdrawer.

Steric & Electronic Map

-

Position 1 (

): Directing group (ortho/para). Activates the ring for electrophilic substitution, though the ring is deactivated by halogens. -

Position 3 (

): Kinetic Handle. Flanked by a proton (C2) and a bromine (C4). It is sterically accessible for cross-coupling (e.g., Suzuki-Miyaura). -

Position 4 (

): Thermodynamic Handle. Flanked by bromine (C3) and the bulky trifluoromethyl group (C5). This position is severely sterically hindered and requires forcing conditions or specialized ligands (e.g., Buchwald ligands) to react. -

Position 5 (

): Metabolic blocker. Increases lipophilicity and prevents metabolic oxidation at this site.

Figure 1: Functional map highlighting the differential reactivity of the halogenated core.

Synthetic Pathways[1][2][9][10]

Synthesis of this specific isomer is non-trivial due to directing group conflicts. The most reliable route involves the reduction of a nitro-precursor, often derived from the bromination of a trifluoromethyl-nitrobenzene scaffold.

Protocol A: Reduction from Nitro Precursor

This method is preferred to avoid regioselectivity issues associated with direct bromination of anilines.

Reagents:

-

Precursor: 3,4-Dibromo-5-nitrobenzotrifluoride[3]

-

Reductant: Iron powder (

) or Stannous Chloride ( -

Solvent: Ethanol/Acetic Acid or Methanol/HCl

Workflow:

-

Dissolution: Dissolve 1.0 eq of 3,4-Dibromo-5-nitrobenzotrifluoride in Ethanol (0.5 M).

-

Activation: Add 5.0 eq of Iron powder and 0.1 eq of concentrated HCl (catalytic activation).

-

Reflux: Heat to 80°C for 2-4 hours. Monitor via TLC (Target

will be lower than nitro compound). -

Workup: Filter through Celite to remove iron residues. Neutralize filtrate with

. -

Extraction: Extract with Ethyl Acetate. The resulting amine is air-sensitive and should be stored under Argon.[3]

Protocol B: Regioselective Bromination (Theoretical)

Direct bromination of 3-amino-5-trifluoromethylbenzene typically yields the 2,4-dibromo or 2,6-dibromo isomers due to the strong ortho/para direction of the amine.[3] Therefore, direct bromination is NOT recommended for accessing the 3,4-isomer specifically.

Analytical Validation (QC)

Before using this reagent in high-value couplings, validate its identity.

1H NMR (DMSO-d6, 400 MHz)

-

~6.0 ppm (s, 2H): Broad singlet corresponding to the

-

~7.0 - 7.5 ppm: Aromatic protons.[3] Due to the substitution pattern (H at 2 and 6), you expect two doublets with meta-coupling (

19F NMR[8]

-

~ -63 ppm: Single peak corresponding to the

Safety & Handling (SDS Summary)

This compound is a poly-halogenated aniline.[3] It shares the toxicity profile of the general class but with added lipophilicity, facilitating skin absorption.

-

Hazard Statements:

-

H301/H311: Toxic if swallowed or in contact with skin.

-

H315/H319: Causes skin and serious eye irritation.[6]

-

H373: May cause damage to organs (blood/liver) through prolonged exposure.

-

-

Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). Light sensitive (protect from photodegradation).

-

PPE: Double nitrile gloves, lab coat, and chemical safety goggles. Handle strictly inside a fume hood.

References

-

Patent CN112939818A. Synthetic method of 2-(2,2-difluoroethoxy)-6-trifluoromethylbenzenesulfonyl chloride.[3][7] (Describes the use of 3,4-dibromo-5-trifluoromethyl-aniline as a key intermediate).

-

PubChem Compound Summary. 3-Bromo-5-(trifluoromethyl)aniline (Isomer Reference).[3] National Library of Medicine. [3]

-

BenchChem Protocols. General procedures for Brominated Trifluoromethyl Anilines.[3]

Sources

- 1. 1171875-84-5_CAS号:1171875-84-5_sodium 2-[5-(thiophen-3-yl)-2H-1,2,3,4-tetrazol-2-yl]butanoate - 化源网 [chemsrc.com]

- 2. 749923-29-3_CAS号:749923-29-3_1-Methyl-2-([1,2,5]oxadiazolo[3,4-e][2,1,3]benzoxadiazol-4-yl)hydrazine - 化源网 [chemsrc.com]

- 3. 3-Bromo-5-(trifluoromethyl)aniline | C7H5BrF3N | CID 2735880 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. rsc.org [rsc.org]

- 5. 3-(Trifluoromethyl)aniline - Wikipedia [en.wikipedia.org]

- 6. 3-Amino-5-bromobenzotrifluoride | 54962-75-3 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 7. CN112939818A - Synthetic method of 2- (2, 2-difluoroethoxy) -6-trifluoromethylbenzenesulfonyl chloride - Google Patents [patents.google.com]

Technical Whitepaper: 3,4-Dibromo-5-(trifluoromethyl)aniline

The following technical guide details the chemical properties, synthesis, and medicinal chemistry applications of 3,4-Dibromo-5-(trifluoromethyl)aniline , a specialized scaffold used in the development of high-potency kinase inhibitors and agrochemicals.[1][2]

A Strategic Scaffold for Orthogonal Functionalization in Medicinal Chemistry[1][2]

Executive Summary

This compound (CAS: 749923-29-3) is a highly functionalized aromatic building block characterized by a unique "3,4,5-substitution" pattern.[1][2] Unlike its mono-brominated analog—a key intermediate in the synthesis of Nilotinib —this di-bromo variant offers two chemically distinct halogen handles.[1][2] This structural feature allows medicinal chemists to perform site-selective orthogonal cross-couplings , enabling the rapid generation of diverse Structure-Activity Relationship (SAR) libraries around a central core.[1][2] The trifluoromethyl group at position 5 serves as a metabolic blocker and lipophilicity modulator, while the aniline nitrogen provides a versatile anchor for heterocycle construction.

Physicochemical Profile

Understanding the physical baseline is critical for assay development and formulation. The presence of the trifluoromethyl group significantly lowers the pKa of the aniline nitrogen compared to unsubstituted aniline, reducing its nucleophilicity but increasing its stability against oxidative metabolism.

| Property | Value | Mechanistic Implication |

| CAS Number | 749923-29-3 | Unique identifier for regulatory filing.[1][2] |

| Molecular Formula | C₇H₄Br₂F₃N | High halogen content increases lipophilicity (LogP).[2] |

| Molecular Weight | 318.92 g/mol | Moderate weight allows room for fragment growing (Rule of 5). |

| Appearance | Off-white to brownish solid | Coloration often indicates trace oxidation; store under inert gas.[1][2] |

| LogP (Predicted) | ~3.8 - 4.2 | High lipophilicity; requires polar solubilizers (e.g., DMSO, DMA) for assays.[1][2] |

| pKa (Aniline NH₂) | ~2.5 - 3.0 | Weakly basic.[1][2] Requires strong bases (e.g., NaH, LiHMDS) for N-alkylation.[1][2] |

| H-Bond Donors | 1 (NH₂) | Primary interaction point for kinase hinge binding.[1][2] |

Synthetic Routes & Production

The synthesis of this compound is non-trivial due to the directing effects of the trifluoromethyl group.[1][2] High-purity synthesis requires a stepwise bromination strategy to avoid inseparable regioisomers.[1][2]

Primary Synthetic Pathway: Stepwise Bromination

The most reliable route begins with 3-(trifluoromethyl)aniline or its 3-bromo derivative.[1][2] Direct dibromination of the starting aniline often yields a mixture of 2,4- and 4,6-isomers.[1][2] To access the 3,4-pattern, the electronic landscape must be manipulated.[1]

-

Precursor Selection: Start with 3-Bromo-5-(trifluoromethyl)aniline (Nilotinib intermediate).[1][2][3][4]

-

Regioselective Bromination:

-

Mechanism: The amino group (NH₂) is a strong ortho/para activator. The existing Br at C3 and CF₃ at C5 are deactivating.

-

Directing Logic: The C4 position is para to the amine and ortho to the C3-Br and C5-CF₃.[1][2] Despite the steric crowding, the electronic activation from the para-amino group drives bromination at C4.

-

Conditions: Low temperature (0°C to RT) is crucial to prevent over-bromination at C2 or C6.

Figure 1: Stepwise synthetic pathway leveraging electronic directing effects to achieve the 3,4-dibromo substitution pattern.

Reactivity Profile: The "Orthogonal" Advantage

The true value of this scaffold lies in the reactivity difference between the two bromine atoms. This allows for "programmed" synthesis where one bromine is reacted selectively while the other remains intact for a subsequent step.

Differentiation of Bromine Sites

-

Site A (C3-Bromine):

-

Environment: Flanked by Hydrogen (C2) and Bromine (C4). Meta to the electron-donating NH₂ group.[1][2]

-

Reactivity: More sterically accessible.[2] Electronically, it is on a relatively electron-poor position (meta to donor), making it more reactive towards oxidative addition with Pd(0) catalysts in cross-coupling reactions.[1]

-

-

Site B (C4-Bromine):

-

Environment: Flanked by Bromine (C3) and Trifluoromethyl (C5).[5][6] Para to the electron-donating NH₂ group.[1][2]

-

Reactivity: Highly sterically congested ("The Bay Region"). The resonance donation from the para-NH₂ increases electron density at the C-Br bond, making oxidative addition slower .[1][2]

-

Experimental Strategy:

-

First Coupling (C3-Selective): Use mild conditions (e.g., Pd(PPh₃)₄, Na₂CO₃, 60°C) to couple at C3.[1][2]

-

Second Coupling (C4-Selective): Use forcing conditions (e.g., Pd(dtbpf)Cl₂, K₃PO₄, 100°C) or specialized bulky ligands (Buchwald ligands like XPhos) to overcome the steric hindrance at C4.[1]

Figure 2: Reactivity map illustrating the kinetic hierarchy of the functional groups, enabling programmed library synthesis.

Medicinal Chemistry Applications

This scaffold is particularly relevant for:

-

Kinase Inhibitors: The 3-(trifluoromethyl)aniline motif is a "privileged structure" in kinase inhibitors (e.g., Sorafenib, Nilotinib).[1] The addition of bromines allows for the extension of the molecule into the solvent-exposed region or the hydrophobic back-pocket of the ATP binding site.

-

Bioisosteres: The 3,4-dibromo motif can serve as a dense, lipophilic core to replace naphthalene or quinoline rings, improving metabolic stability by blocking P450 oxidation sites.[1]

-

Agrochemicals: Polyhalogenated anilines are common in SDHI (Succinate Dehydrogenase Inhibitor) fungicides.[2] The specific 3,4-dibromo-5-CF3 pattern provides a unique 3D shape and electrostatic potential surface that can overcome resistance to older generation fungicides.[1][2]

Safety & Handling Protocols

As a polyhalogenated aniline, this compound presents specific hazards.

-

Acute Toxicity: Likely harmful if swallowed or inhaled (H302/H332).[2] Anilines can cause methemoglobinemia; handle in a well-ventilated fume hood.[1][2]

-

Skin Absorption: High lipophilicity facilitates dermal absorption.[2] Double-gloving (Nitrile/Laminate) is recommended.[1][2]

-

Waste Disposal: Do not mix with general organic waste.[2] Segregate as "Halogenated Organic Waste" for high-temperature incineration.[1][2]

References

-

Preparation of Nilotinib Intermediates. Google Patents. (Describes the synthesis and reactivity of the 3-bromo-5-trifluoromethyl precursor).

-

This compound Product Data. ChemSrc. (CAS and physical property verification).[2][7][8][9]

-

Rapid Identification of Impurities in 3-Bromo-5-(trifluoromethyl)aniline. ResearchGate. (Identifies di-bromo derivatives and separation techniques).

-

Reactivity of Polyhalogenated Anilines. BenchChem Protocols. (General guidance on aniline bromination and coupling).

Sources

- 1. WO2015103927A1 - Method for preparing nilotinib intermediate - Google Patents [patents.google.com]

- 2. chembk.com [chembk.com]

- 3. US20160311777A1 - Method for preparing nilotinib intermediate - Google Patents [patents.google.com]

- 4. US10392351B2 - Method for preparing nilotinib intermediate - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. m.chem960.com [m.chem960.com]

- 7. 3-Bromo-5-(trifluoromethyl)aniline | C7H5BrF3N | CID 2735880 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. chemscene.com [chemscene.com]

- 9. 3-BROMO-4-(TRIFLUOROMETHYL)ANILINE | 172215-91-7 [chemicalbook.com]

3,4-Dibromo-5-(trifluoromethyl)aniline physical properties

An In-Depth Technical Guide to the Physical Properties of 3,4-Dibromo-5-(trifluoromethyl)aniline

Abstract: this compound is a halogenated and trifluoromethyl-substituted aromatic amine. Such compounds are of significant interest to researchers in medicinal chemistry and materials science due to their unique electronic properties and potential as versatile synthetic intermediates. The trifluoromethyl group can enhance metabolic stability, lipophilicity, and binding affinity of molecules, while the dibromo-substitution provides reactive handles for further chemical modifications, such as cross-coupling reactions.[1][2] This guide provides a comprehensive overview of the predicted physical properties of this compound, based on a comparative analysis of structurally similar compounds. Furthermore, it outlines detailed, field-proven experimental protocols for the precise determination of these properties, offering a self-validating framework for researchers and drug development professionals.

The foundational step in characterizing any chemical compound is to understand its structure and fundamental identifiers.

-

IUPAC Name: this compound

-

Molecular Formula: C₇H₄Br₂F₃N

-

CAS Number: While a specific CAS number for this exact isomer is not readily found in major databases, related isomers are well-documented. For instance, 2,6-Dibromo-4-(trifluoromethyl)aniline is registered under CAS number 72678-19-4.[3]

-

Molecular Weight: 318.92 g/mol

The arrangement of the substituents on the aniline ring dictates the molecule's polarity, steric profile, and reactivity. The electron-withdrawing nature of the two bromine atoms and the powerful inductive effect of the trifluoromethyl group significantly decrease the basicity of the amine group compared to aniline itself.

Sources

A Technical Guide to the Predicted Spectral Characteristics of 3,4-Dibromo-5-(trifluoromethyl)aniline

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4-Dibromo-5-(trifluoromethyl)aniline is a halogenated and trifluoromethylated aromatic amine of significant interest in medicinal chemistry and materials science. The unique substitution pattern on the aniline ring, featuring two bromine atoms and a strongly electron-withdrawing trifluoromethyl group, imparts distinct physicochemical properties that are valuable in the design of novel pharmaceuticals and functional materials. A thorough understanding of its spectral characteristics is paramount for its unambiguous identification, purity assessment, and for elucidating its role in chemical transformations.

This technical guide provides a comprehensive overview of the predicted spectral data for this compound, including ¹H NMR, ¹³C NMR, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). In the absence of direct experimental data for this specific molecule, these predictions are derived from a detailed analysis of closely related compounds and established principles of spectroscopic interpretation. This document is intended to serve as a valuable resource for researchers, enabling them to anticipate and interpret the spectral features of this compound.

Molecular Structure and Key Features

The structure of this compound presents a unique electronic environment that governs its spectral behavior. The electron-donating amino group (-NH₂) stands in contrast to the electron-withdrawing bromine atoms and the exceptionally potent electron-withdrawing trifluoromethyl (-CF₃) group. This electronic push-pull system significantly influences the chemical shifts of the aromatic protons and carbons.

Caption: Molecular structure of this compound.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is predicted to be relatively simple in the aromatic region, with two distinct signals corresponding to the two aromatic protons. The amino protons will likely appear as a broad singlet.

Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| NH₂ | 4.0 - 5.0 | br s | - |

| H-2 | 7.0 - 7.2 | d | ~2.0 |

| H-6 | 7.3 - 7.5 | d | ~2.0 |

Rationale for Predictions:

-

Aromatic Protons (H-2 and H-6): The two aromatic protons are in different chemical environments. H-2 is ortho to the amino group and meta to a bromine atom, while H-6 is ortho to the amino group and meta to the trifluoromethyl group. The electron-donating amino group will shield both protons, shifting them upfield relative to benzene (δ 7.26 ppm).[1] However, the electron-withdrawing effects of the bromine and trifluoromethyl groups will cause a downfield shift. The trifluoromethyl group is a stronger electron-withdrawing group than bromine, hence H-6 is expected to be deshielded and resonate at a slightly higher chemical shift than H-2.[2][3] The two protons are meta to each other, which would result in a small coupling constant (J) of approximately 2.0 Hz, leading to two doublets.

-

Amino Protons (NH₂): The chemical shift of the amino protons is highly dependent on the solvent, concentration, and temperature due to hydrogen bonding. They are expected to appear as a broad singlet in the region of 4.0 - 5.0 ppm.

Caption: Predicted ¹H NMR splitting pattern for the aromatic protons.

Experimental Protocol for ¹H NMR Spectroscopy:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube.

-

Instrument Setup: Use a standard NMR spectrometer (e.g., 400 or 500 MHz).

-

Data Acquisition: Acquire the spectrum using standard parameters for a proton experiment. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. The chemical shifts should be referenced to the residual solvent peak or an internal standard (e.g., TMS).

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will provide valuable information about the carbon skeleton of the molecule. The presence of strong electron-withdrawing and electron-donating groups will lead to a wide range of chemical shifts for the aromatic carbons.

Table 2: Predicted ¹³C NMR Chemical Shifts

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-1 | 145 - 148 |

| C-2 | 118 - 121 |

| C-3 | 110 - 113 |

| C-4 | 120 - 123 |

| C-5 | 130 - 133 (q, J ≈ 30 Hz) |

| C-6 | 115 - 118 |

| -CF₃ | 122 - 125 (q, J ≈ 270 Hz) |

Rationale for Predictions:

-

C-1: This carbon is directly attached to the electron-donating amino group and is expected to be significantly shielded compared to a typical aromatic carbon. However, the overall electron-withdrawing nature of the other substituents will shift it downfield.

-

C-2 and C-6: These carbons are ortho to the amino group and will be shielded. C-6, being closer to the -CF₃ group, might be slightly more downfield than C-2.

-

C-3 and C-4: These carbons are bonded to bromine atoms, which cause a downfield shift.

-

C-5: This carbon is attached to the strongly electron-withdrawing -CF₃ group and will be significantly deshielded. It is expected to appear as a quartet due to coupling with the three fluorine atoms, with a coupling constant of approximately 30 Hz.

-

-CF₃ Carbon: The carbon of the trifluoromethyl group will also appear as a quartet due to the one-bond coupling with the three fluorine atoms, with a much larger coupling constant (around 270 Hz).

Caption: Predicted ¹³C NMR chemical shift regions.

Experimental Protocol for ¹³C NMR Spectroscopy:

-

Sample Preparation: Prepare a more concentrated sample than for ¹H NMR, typically 20-50 mg in 0.6-0.7 mL of deuterated solvent.

-

Instrument Setup: Use a standard NMR spectrometer with a carbon probe.

-

Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A longer acquisition time and a larger number of scans are usually required compared to ¹H NMR.

-

Data Processing: Process the data similarly to the ¹H NMR spectrum.

Predicted Infrared (IR) Spectral Data

The IR spectrum will show characteristic absorption bands for the N-H bonds of the amino group, the C-F bonds of the trifluoromethyl group, and the aromatic C-H and C=C bonds.

Table 3: Predicted Major IR Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |

| 3400 - 3500 | N-H | Asymmetric and symmetric stretching |

| 1600 - 1630 | N-H | Scissoring |

| 1550 - 1600 | C=C | Aromatic ring stretching |

| 1100 - 1350 | C-F | Stretching (strong, multiple bands) |

| 800 - 900 | C-H | Aromatic out-of-plane bending |

| 600 - 700 | C-Br | Stretching |

Rationale for Predictions:

-

N-H Vibrations: The primary amine will exhibit two characteristic N-H stretching bands in the 3400-3500 cm⁻¹ region and a scissoring vibration around 1600-1630 cm⁻¹.[4]

-

C-F Vibrations: The C-F bonds of the trifluoromethyl group will produce very strong and characteristic absorption bands in the 1100-1350 cm⁻¹ range.[5]

-

Aromatic Vibrations: The aromatic ring will show C=C stretching bands in the 1550-1600 cm⁻¹ region and C-H out-of-plane bending vibrations in the 800-900 cm⁻¹ region, which are indicative of the substitution pattern.

-

C-Br Vibrations: The C-Br stretching vibrations are expected at lower wavenumbers, typically in the 600-700 cm⁻¹ range.

Experimental Protocol for IR Spectroscopy:

-

Sample Preparation: The sample can be analyzed as a solid (using a KBr pellet or as a nujol mull) or as a thin film if it is a low-melting solid or liquid. For Attenuated Total Reflectance (ATR-FTIR), a small amount of the solid sample is placed directly on the ATR crystal.

-

Data Acquisition: Record the spectrum using an FTIR spectrometer over the range of 4000 to 400 cm⁻¹.

-

Data Analysis: Identify and assign the characteristic absorption bands to the corresponding functional groups.

Predicted Mass Spectrometry (MS) Data

The mass spectrum of this compound will be characterized by a prominent molecular ion peak with a distinctive isotopic pattern due to the presence of two bromine atoms.

Table 4: Predicted Key Mass-to-Charge Ratios (m/z) and Their Interpretation

| m/z | Interpretation |

| 321, 323, 325 | Molecular ion [M]⁺ cluster (due to ⁷⁹Br and ⁸¹Br isotopes) |

| 302, 304, 306 | [M - F]⁺ |

| 242, 244 | [M - Br]⁺ |

| 163 | [M - 2Br]⁺ |

| 69 | [CF₃]⁺ |

Rationale for Predictions:

-

Molecular Ion: The molecular weight of C₇H₄Br₂F₃N is approximately 322.9 g/mol . The mass spectrum will show a characteristic isotopic cluster for the molecular ion due to the two bromine atoms (⁷⁹Br and ⁸¹Br have nearly equal natural abundance). The expected pattern will have relative intensities of approximately 1:2:1 for the M, M+2, and M+4 peaks.[6]

-

Fragmentation: Common fragmentation pathways for halogenated aromatic compounds include the loss of a halogen atom. Loss of a fluorine atom from the trifluoromethyl group is also possible. The loss of both bromine atoms would lead to a significant fragment. The trifluoromethyl cation ([CF₃]⁺) at m/z 69 is a very common and stable fragment.

Experimental Protocol for Mass Spectrometry:

-

Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion, or after separation by Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

-

Ionization: Electron Ionization (EI) is a common technique for this type of molecule and will likely produce a rich fragmentation pattern. Electrospray Ionization (ESI) could also be used, particularly with LC-MS.

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Data Analysis: The resulting mass spectrum is analyzed to determine the molecular weight and to deduce the structure from the fragmentation pattern.

Conclusion

This technical guide provides a detailed prediction of the ¹H NMR, ¹³C NMR, IR, and MS spectral data for this compound. These predictions, grounded in the analysis of analogous compounds and fundamental spectroscopic principles, offer a robust framework for the identification and characterization of this important molecule. As experimental data becomes available, this guide can serve as a valuable reference for comparison and interpretation. The provided experimental protocols offer a starting point for researchers to acquire high-quality spectral data for this and related compounds.

References

-

Stenutz, R. NMR Chemical Shift Prediction of Benzenes. Retrieved from [Link]

-

Reich, H. J. Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Retrieved from [Link]

-

PubChem. 3,4-Dibromoaniline. Retrieved from [Link]

- Abraham, R. J., Canton, M., & Reid, M. (2006). Proton Chemical Shifts in NMR. Part 141. Proton chemical shifts, ring currents and π electron effects in condensed aromatic hyd. Magnetic Resonance in Chemistry, 44(4), 394–405.

- Abraham, R. J., Canton, M., Griffiths, L., & Reid, M. (2005). Proton chemical shifts in NMR. Part 14. Proton chemical shifts, ring currents and π electron effects in condensed aromatic hydrocarbons and substituted benzenes. Journal of the Chemical Society, Perkin Transactions 2, (8), 1433–1442.

-

NIST. 3,4-Dibromoaniline. In NIST Chemistry WebBook. Retrieved from [Link]

-

NIST. 3,4-Dibromoaniline. In NIST Chemistry WebBook. Retrieved from [Link]

-

NIST. 3,4-Dibromoaniline IR Spectrum. In NIST Chemistry WebBook. Retrieved from [Link]

-

Reddit. [O Chem] How do chemical shifts work for substituted benzene's? NMR. Retrieved from [Link]

- The Royal Society of Chemistry. (2016). One-Pot Synthesis of Trifluoromethyl Amines and Perfluoroalkyl Amines with CF3SO2Na and RfSO2Na.

- ResearchGate. (2025). Spectroscopic and quantum chemical electronic structure investigations of 2-(trifluoromethyl)aniline and 3-(trifluoromethyl)aniline. Request PDF.

-

The Royal Society of Chemistry. (2016). This journal is © The Royal Society of Chemistry 2016. Retrieved from [Link]

-

NIST. 3-Trifluoromethyl-N,N-dimethyl-4-nitroaniline. In NIST Chemistry WebBook. Retrieved from [Link]

- ResearchGate. (2025). Vibrational (FT-IR and FT-Raman) spectra and quantum chemical studies on the molecular orbital calculations, chemical reactivity and thermodynamic parameters of 2-chloro-5-(trifluoromethyl) aniline. Request PDF.

Sources

- 1. reddit.com [reddit.com]

- 2. modgraph.co.uk [modgraph.co.uk]

- 3. Proton chemical shifts in NMR. Part 14.1 Proton chemical shifts, ring currents and π electron effects in condensed aromatic hydrocarbons and substituted benzenes - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 4. 3,4-Dibromoaniline [webbook.nist.gov]

- 5. researchgate.net [researchgate.net]

- 6. 3,4-Dibromoaniline [webbook.nist.gov]

An In-Depth Technical Guide to the ¹³C NMR Analysis of 3,4-Dibromo-5-(trifluoromethyl)aniline

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. Among the arsenal of analytical techniques available, ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy stands out as a powerful, non-destructive method for mapping the carbon framework of organic molecules. This guide provides a comprehensive, in-depth analysis of the ¹³C NMR spectrum of 3,4-Dibromo-5-(trifluoromethyl)aniline, a compound of interest in medicinal chemistry due to its unique substitution pattern. As Senior Application Scientists, our goal is to not only present data but to illuminate the underlying principles that govern the observed chemical shifts and coupling patterns, thereby empowering researchers to confidently interpret similar complex spectra.

This document will delve into the theoretical underpinnings of substituent effects on the aniline ring, provide a field-proven experimental protocol for acquiring a high-quality ¹³C NMR spectrum, and culminate in a detailed, predictive analysis of the spectrum of this compound. Every step and assertion is grounded in established scientific principles and supported by authoritative references to ensure the highest degree of scientific integrity.

Theoretical Framework: Unraveling Substituent Effects

The chemical shift of each carbon atom in this compound is a direct reflection of its local electronic environment. This environment is profoundly influenced by the interplay of the amino (-NH₂), bromo (-Br), and trifluoromethyl (-CF₃) groups. Understanding their individual and collective effects is crucial for an accurate spectral assignment.

-

The Aniline Backbone: The amino group is a potent activating, ortho-, para-directing group due to the lone pair of electrons on the nitrogen atom, which can be delocalized into the aromatic ring through resonance. This increases the electron density at the ortho and para carbons, causing them to be shielded and appear at a higher field (lower ppm) in the ¹³C NMR spectrum.

-

Bromine Substituents: Halogens like bromine exhibit a dual electronic effect. They are deactivating through induction due to their electronegativity, which withdraws electron density from the ring and deshields the attached carbon. Conversely, they are ortho-, para-directing through resonance, donating electron density from their lone pairs. In ¹³C NMR, the inductive effect is generally dominant for the ipso-carbon (the carbon directly attached to the bromine), causing a downfield shift. However, a "heavy atom effect" can sometimes lead to an upfield shift for the ipso-carbon, a phenomenon that is more pronounced with iodine but can also be observed with bromine.

-

The Trifluoromethyl Group: The -CF₃ group is a powerful electron-withdrawing group, primarily through a strong inductive effect (-I effect) owing to the high electronegativity of the fluorine atoms. This effect significantly deshields the ipso-carbon, causing it to resonate at a much lower field (higher ppm). Furthermore, the carbon of the -CF₃ group itself will appear as a quartet due to coupling with the three fluorine atoms (¹JCF), and the aromatic carbons will also exhibit smaller couplings to the fluorine atoms (nJCF).

The combination of these substituents on the aniline ring in this compound results in a complex and unique electronic landscape, which will be reflected in the distinct chemical shift for each of the six aromatic carbons.

Experimental Protocol: Acquiring a High-Fidelity ¹³C NMR Spectrum

The acquisition of a high-quality, interpretable ¹³C NMR spectrum is contingent upon meticulous sample preparation and the optimization of instrument parameters. The following protocol is a self-validating system designed to yield reliable and reproducible results.

1. Sample Preparation:

-

Analyte Purity: Ensure the this compound sample is of high purity to avoid signals from impurities that could complicate spectral interpretation.

-

Solvent Selection: A deuterated solvent that readily dissolves the analyte is essential. Chloroform-d (CDCl₃) is a common first choice for many organic compounds due to its excellent solubilizing power and relatively simple solvent signal (a triplet at ~77 ppm). For less soluble compounds, dimethyl sulfoxide-d₆ (DMSO-d₆) can be an effective alternative, though its solvent signal (a quintet at ~40 ppm) may overlap with aliphatic signals if present. The choice of solvent can slightly influence the chemical shifts of the analyte due to solvent-solute interactions.[1]

-

Concentration: A concentration of 10-50 mg of the analyte in 0.6-0.7 mL of deuterated solvent is typically sufficient for obtaining a good signal-to-noise ratio in a reasonable timeframe on a modern NMR spectrometer.

-

Internal Standard: Tetramethylsilane (TMS) is the universally accepted internal standard for ¹H and ¹³C NMR, with its signal defined as 0.0 ppm. A small drop should be added to the NMR tube.

2. NMR Instrument Parameters (for a 400 MHz Spectrometer):

-

Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments) is typically used for a routine ¹³C spectrum. For quantitative analysis, an inverse-gated decoupling sequence should be employed with a longer relaxation delay.[2][3]

-

Acquisition Time (AQ): An acquisition time of 1-2 seconds is generally sufficient.

-

Relaxation Delay (D1): A relaxation delay of 2-5 seconds is a good starting point. For quaternary carbons, which have longer relaxation times, a longer delay may be necessary to obtain a quantitative signal.

-

Pulse Angle: A 30-45° pulse angle is often used to allow for a shorter relaxation delay and faster data acquisition, as it takes less time for the magnetization to return to equilibrium compared to a 90° pulse.

-

Number of Scans (NS): Due to the low natural abundance of ¹³C (1.1%), a larger number of scans is required compared to ¹H NMR. Typically, 1024 to 4096 scans are necessary to achieve an adequate signal-to-noise ratio, depending on the sample concentration.

-

Spectral Width (SW): A spectral width of 0 to 200 ppm is appropriate for most organic compounds, encompassing the expected chemical shift range for aromatic and trifluoromethyl carbons.

3. Advanced NMR Experiments for Unambiguous Assignment:

To definitively assign each carbon signal, especially in a complex molecule like this compound, advanced NMR experiments are invaluable:

-

DEPT (Distortionless Enhancement by Polarization Transfer): DEPT-90 and DEPT-135 experiments are crucial for differentiating between CH, CH₂, and CH₃ groups. A DEPT-90 spectrum will only show signals for CH carbons, while a DEPT-135 spectrum will show positive signals for CH and CH₃ carbons and negative signals for CH₂ carbons. Quaternary carbons are absent in both DEPT-90 and DEPT-135 spectra.

-

HSQC (Heteronuclear Single Quantum Coherence): This 2D NMR experiment correlates carbon signals with their directly attached protons, providing definitive C-H connectivity.

-

HMBC (Heteronuclear Multiple Bond Correlation): This 2D NMR experiment shows correlations between carbons and protons that are two or three bonds away, which is instrumental in assigning quaternary carbons and piecing together the carbon skeleton.

Predictive ¹³C NMR Analysis of this compound

Based on the established principles of substituent effects and data from analogous compounds, a predictive analysis of the ¹³C NMR spectrum of this compound can be performed. The aniline ring will exhibit six distinct signals for the aromatic carbons, and one signal for the trifluoromethyl carbon.

Predicted Chemical Shift Assignments:

The following table summarizes the predicted ¹³C NMR chemical shifts for this compound. The predictions are based on the additive effects of the substituents on the chemical shifts of aniline.

| Carbon Atom | Predicted Chemical Shift (ppm) | Multiplicity (due to ¹⁹F coupling) | Rationale for Assignment |

| C1 | ~145-150 | Singlet | Attached to the electron-donating amino group, but also influenced by ortho and para bromine and trifluoromethyl groups. |

| C2 | ~115-120 | Doublet | Ortho to the amino group (shielding), but also meta to the trifluoromethyl group and ortho to a bromine atom. |

| C3 | ~110-115 | Doublet | Ipso to a bromine atom and ortho to the amino group. The shielding from the amino group will likely counteract the deshielding from the bromine. |

| C4 | ~135-140 | Doublet | Ipso to a bromine atom and para to the amino group. The deshielding effect of the bromine will be prominent. |

| C5 | ~125-130 | Quartet | Ipso to the strongly electron-withdrawing trifluoromethyl group, leading to significant deshielding. Will appear as a quartet due to coupling with the three fluorine atoms. |

| C6 | ~120-125 | Doublet | Ortho to the amino group (shielding) and meta to a bromine atom. |

| -CF₃ | ~120-125 | Quartet | Carbon of the trifluoromethyl group, will exhibit a large one-bond coupling constant with the three fluorine atoms (¹JCF ≈ 270-280 Hz). |

Visualization of Substituent Effects:

The following diagram, generated using Graphviz, illustrates the electronic influence of the substituents on the aromatic ring of this compound and their expected impact on the ¹³C NMR chemical shifts.

Caption: Logical relationship between substituents, their electronic effects, and the predicted ¹³C NMR spectrum of this compound.

Detailed Spectral Interpretation:

-

Quaternary Carbons (C1, C3, C4, C5): These four carbons will not appear in a DEPT spectrum. Their assignment will rely on their predicted chemical shifts and correlations observed in an HMBC experiment. C5, attached to the -CF₃ group, is expected to be the most deshielded of the quaternary carbons and will appear as a quartet. C1, attached to the nitrogen, will also be significantly downfield. C3 and C4, bonded to bromine, will have their chemical shifts influenced by both the halogen's inductive and resonance effects, as well as their position relative to the other functional groups.

-

Methine Carbons (C2, C6): These two carbons will appear as positive signals in both DEPT-90 and DEPT-135 spectra. Their specific assignment can be confirmed through an HSQC experiment, correlating them to their respective attached protons. Both are ortho to the strongly shielding amino group, so they are expected to be the most upfield of the aromatic carbons.

-

Trifluoromethyl Carbon (-CF₃): This carbon signal will be a prominent quartet in the proton-decoupled ¹³C NMR spectrum due to the large one-bond coupling to the three fluorine atoms (¹JCF). The chemical shift is expected in the aromatic region.

¹³C-¹⁹F Coupling:

A key feature of the spectrum will be the presence of ¹³C-¹⁹F coupling. The carbon of the -CF₃ group will exhibit a large one-bond coupling constant (¹JCF) of approximately 270-280 Hz, resulting in a quartet. The aromatic carbons will also show smaller, long-range couplings to the fluorine atoms:

-

²JCF (C5): This is the one-bond coupling to the ipso-carbon, but the notation is often used to describe the coupling to the carbon attached to the CF3 group.

-

³JCF (C4, C6): Coupling over three bonds.

-

⁴JCF (C1, C3): Coupling over four bonds.

-

⁵JCF (C2): Coupling over five bonds.

The magnitudes of these long-range coupling constants are typically in the range of 1-5 Hz and provide valuable structural information.[4]

Conclusion

The ¹³C NMR analysis of this compound presents a fascinating case study in the interplay of diverse electronic effects on an aromatic system. While a definitive spectrum requires experimental acquisition, a robust predictive analysis can be achieved through a thorough understanding of fundamental NMR principles. This guide has provided a comprehensive framework for such an analysis, from the theoretical underpinnings of substituent effects to a detailed, field-proven experimental protocol and a predictive interpretation of the resulting spectrum. By employing the methodologies outlined herein, researchers and drug development professionals can approach the structural elucidation of similarly complex molecules with a heightened degree of confidence and scientific rigor. The combination of standard ¹³C NMR with advanced techniques like DEPT, HSQC, and HMBC provides a powerful and self-validating system for the unambiguous assignment of all carbon signals, a critical step in the journey from chemical synthesis to therapeutic application.

References

-

Emsley, J. W., Feeney, J., & Sutcliffe, L. H. (1966). 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants. Journal of the Chemical Society, Perkin Transactions 2, (7), 899-906. [Link]

-

Huber, S., & Gschwind, R. M. (2014). 13C NMR study of halogen bonding of haloarenes: measurements of solvent effects and theoretical analysis. Journal of the American Chemical Society, 136(13), 4412-4419. [Link]

-

University of Wisconsin-Madison, Chemistry Department. (2020, May 4). Optimized Default 13C Parameters. NMR Facility. [Link]

-

Li, Y., & Ragauskas, A. J. (2020). Development of quantitative 13 C NMR characterization and simulation of C, H, and O content for pyrolysis oils based on 13 C NMR analysis. RSC Advances, 10(43), 25685-25694. [Link]

-

Bharti, S. K., & Roy, R. (2012). Applications of quantitative 13C NMR in pharmaceutical analysis: From small molecule drugs to biopolymers. TrAC Trends in Analytical Chemistry, 35, 5-26. [Link]

-

Li, Y., et al. (2019). One-Pot Synthesis of Trifluoromethyl Amines and Perfluoroalkyl Amines with CF3SO2Na and RfSO2Na. Organic Letters, 21(15), 5964-5968. [Link]

- Jacobsen, N. E. (2007). NMR Spectroscopy Explained: Simplified Theory, Applications and Examples for Organic Chemistry and Structural Biology. John Wiley & Sons.

-

PubChem. (n.d.). 4-(Trifluoromethyl)aniline. National Center for Biotechnology Information. Retrieved February 15, 2026, from [Link]

-

Schaefer, T., et al. (1991). Long-range 'H,'~F and 13c,19F coupling constants and molecular orbital computations as indicators of conjugation. Canadian Journal of Chemistry, 69(6), 1047-1053. [Link]

-

Berg, A., Hansen, P. E., & Jakobsen, H. J. (1972). Sixteen 13C-19F Spin-Spin Coupling Constants in the 13C NMR Spectrum of 1-Fluoropyrene (C16H9F). Acta Chemica Scandinavica, 26, 2159-2160. [Link]

-

SpectraBase. (n.d.). 4-Nitro-3-(trifluoromethyl)aniline - Optional[13C NMR] - Chemical Shifts. Retrieved February 15, 2026, from [Link]

-

ResearchGate. (n.d.). Aromatic 13 C-19 F couplings in the 13 C NMR spectrum of p-fluoro compound 1h. Retrieved February 15, 2026, from [Link]

-

Facey, G. (2007, December 21). How Can I Get a Quantitative 13C NMR Spectrum? University of Ottawa NMR Facility Blog. [Link]

-

ACD/Labs. (n.d.). NMR Prediction. Retrieved February 15, 2026, from [Link]

-

ResearchGate. (2016, April 25). Can anyone help me to tell me any online website to check 13C NMR prediction...?[Link]

-

Mestrelab. (n.d.). Download NMR Predict. Retrieved February 15, 2026, from [Link]

-

Wishart Research Group. (n.d.). CASPRE - 13C NMR Predictor. The Metabolomics Innovation Centre. Retrieved February 15, 2026, from [Link]

-

Patiny, L. (n.d.). Simulate and predict NMR spectra. Retrieved February 15, 2026, from [Link]

-

Haner, R. L. (2023). 13C NMR Analysis of an Aqueous Electrophilic Aromatic Substitution (Synthesis of β-Resorcylic Acid). Journal of Chemical Education, 100(7), 2733-2738. [Link]

-

Compound Interest. (2015). A guide to 13C NMR chemical shift values. [Link]

-

University of Colorado Boulder. (n.d.). 13C NMR Chemical Shift Table. [Link]

-

Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved February 15, 2026, from [Link]

-

eGrove. (2021, May 2). Effects of Halogen Bonding on 13C NMR Shifts of Various Tolan Species. [Link]

-

University of Groningen. (2019, July 8). New insights into solvent-induced structural changes of 13C labelled metal–organic frameworks by solid state NMR. [Link]

-

Physical Chemistry Chemical Physics. (2018). The halogen effect on the 13C NMR chemical shift in substituted benzenes. [Link]

Sources

- 1. 13C NMR study of halogen bonding of haloarenes: measurements of solvent effects and theoretical analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Development of quantitative 13 C NMR characterization and simulation of C, H, and O content for pyrolysis oils based on 13 C NMR analysis - RSC Advances (RSC Publishing) DOI:10.1039/D0RA02376K [pubs.rsc.org]

- 3. University of Ottawa NMR Facility Blog: How Can I Get a Quantitative 13C NMR Spectrum? [u-of-o-nmr-facility.blogspot.com]

- 4. 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

3,4-Dibromo-5-(trifluoromethyl)aniline mass spectrometry data.

Technical Whitepaper: Mass Spectrometric Characterization of 3,4-Dibromo-5-(trifluoromethyl)aniline

Executive Summary

This technical guide details the mass spectrometric (MS) behavior of This compound , a critical poly-halogenated intermediate often encountered as an over-brominated impurity during the synthesis of pharmaceutical and agrochemical scaffolds (specifically 3-bromo-5-(trifluoromethyl)aniline).

Accurate identification of this compound relies on distinguishing its unique dibromo-isotopic signature from mono-brominated analogs. This guide provides the theoretical and experimental framework for detecting this analyte using Gas Chromatography-Mass Spectrometry (GC-MS/EI) and Liquid Chromatography-Mass Spectrometry (LC-MS/ESI).

Physicochemical Context & Isotopic Theory

Before interpreting spectra, the analyst must establish the theoretical mass envelope. The presence of two bromine atoms creates a distinct triplet pattern that serves as the primary identification filter.

-

Chemical Formula:

-

Exact Mass (Monoisotopic): 316.8669 Da (

) -

Molecular Weight (Average): 318.93 g/mol

Table 1: Theoretical Isotopic Abundance (The "Triplet" Signature)

Note: Bromine isotopes (

| Ion Species | Mass Composition | m/z (Nominal) | Relative Intensity (Theoretical) |

| M (Monoisotopic) | 317 | 51% | |

| M+2 | 319 | 100% (Base Peak) | |

| M+4 | 321 | 49% |

Analyst Note: In a low-resolution MS (single quad), look for the 1:2:1 peak height ratio at m/z 317, 319, and 321. Any deviation from this ratio suggests co-elution with a mono-bromo species (1:1 ratio) or interference.

Experimental Protocols

Protocol A: GC-MS (Electron Ionization)

Best for: Structural fingerprinting and library matching.

-

Sample Preparation: Dissolve 1 mg of analyte in 1 mL Ethyl Acetate or Dichloromethane (DCM). Avoid methanol if derivatization is not intended, though anilines are generally stable.

-

Inlet: Splitless mode at 250°C.

-

Column: Rxi-5Sil MS or equivalent (30m x 0.25mm x 0.25µm).

-

Oven Program: 60°C (1 min hold)

20°C/min to 300°C (5 min hold). -

Ionization: EI at 70 eV. Scan range 40–450 amu.

Protocol B: LC-MS (Electrospray Ionization)

Best for: Trace impurity detection in aqueous synthesis mixtures.

-

Mobile Phase:

-

A: Water + 0.1% Formic Acid

-

B: Acetonitrile + 0.1% Formic Acid

-

-

Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus), 1.8 µm.

-

Ionization: ESI Positive Mode (

).-

Note: Anilines ionize well in positive mode due to the basic nitrogen.

-

Target Ions: m/z 318, 320, 322 (

shifts +1 from neutral).

-

Fragmentation Logic & Spectral Interpretation (EI-MS)

Under 70 eV Electron Ionization, the molecule undergoes predictable fragmentation. The stability of the aromatic ring and the strength of the

Table 2: Key Fragment Ions (EI Spectrum)

| m/z (Cluster) | Fragment Identity | Mechanism | Significance |

| 317/319/321 | Molecular Ion | Strong intensity due to aromatic stability. Shows 1:2:1 pattern.[1] | |

| 238/240 | Radical Loss | Base Peak (often). Loss of one Br atom.[1] Pattern shifts to 1:1 (Mono-bromo). | |

| 159 | Radical Loss | Loss of both Br atoms. Formation of trifluoromethyl-phenyl cation. | |

| 140 | Neutral Loss | Secondary fragmentation losing Fluorine (rare but possible). | |

| 132 | Ring Contraction | Characteristic aniline fragmentation (loss of HCN from amino group). |

Visualizing the Fragmentation Pathway

The following diagram illustrates the mechanistic decay of the parent ion in an EI source.

Figure 1: Proposed fragmentation tree for this compound under 70 eV EI conditions. The transition from a triplet isotope pattern to a doublet, and finally a singlet, is the key confirmatory sequence.

Impurity Profiling Workflow

This compound is rarely the final product; it is usually an "over-brominated" impurity generated when synthesizing 3-bromo-5-(trifluoromethyl)aniline . The following workflow describes how to isolate and identify it in a reaction mixture.

Figure 2: Analytical workflow for detecting the di-bromo impurity within a mono-bromo synthesis batch. The di-bromo species is more lipophilic and typically elutes later on Reverse Phase C18 columns.

References

-

Srčič, E., et al. (2017). Rapid Identification of Unknown Impurities in 3-Bromo-5-(trifluoromethyl)aniline by LC-SPE/NMR. ResearchGate. Retrieved from [Link]

-

LibreTexts Chemistry. (2023). Mass Spectrometry - Fragmentation Patterns (Halides and Aromatics). Retrieved from [Link]

-

PubChem. (2025).[2] Compound Summary: 3-Bromo-5-(trifluoromethyl)aniline (Analog Reference).[3] National Library of Medicine. Retrieved from [Link]

Sources

3,4-Dibromo-5-(trifluoromethyl)aniline electrophilic substitution reactions

An In-Depth Technical Guide to the Electrophilic Substitution Reactions of 3,4-Dibromo-5-(trifluoromethyl)aniline

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a highly substituted aromatic amine of significant interest in medicinal chemistry and materials science. Its utility as a synthetic intermediate is dictated by the reactivity of its aromatic core. This guide provides a comprehensive analysis of the electrophilic aromatic substitution (EAS) reactions on this specific molecule. We will deconstruct the complex interplay of the activating amino group and the deactivating bromo and trifluoromethyl substituents to predict regiochemical outcomes. This document moves beyond simple procedural outlines to explain the underlying chemical principles that govern experimental design, offering field-proven insights into reaction mechanisms, protocol selection, and potential challenges.

Introduction: The Structural and Electronic Landscape

This compound presents a unique challenge for electrophilic aromatic substitution. The benzene ring is decorated with a powerful activating group and three deactivating groups, creating a complex electronic environment.

-

Amino Group (-NH₂): As a primary amine, this group is a potent activator and an ortho, para-director due to its ability to donate its lone pair of electrons into the aromatic π-system via resonance (+R effect).[1][2][3][4] This significantly increases the nucleophilicity of the ring, making it more susceptible to attack by electrophiles.[5]

-

Bromo Substituents (-Br): Halogens exhibit a dual nature. They are deactivating via the inductive effect (-I effect) due to their electronegativity but are ortho, para-directing because their lone pairs can participate in resonance (+R effect).[6]

-

Trifluoromethyl Group (-CF₃): This group is strongly deactivating and a meta-director. The high electronegativity of the fluorine atoms creates a powerful electron-withdrawing inductive effect (-I effect), which pulls electron density out of the ring, making it less nucleophilic.[7]

The key to predicting reactivity lies in understanding how these competing electronic effects manifest at the two available positions for substitution: C2 and C6.

Predicting Regioselectivity: An Analysis of Directing Effects

The substitution pattern of this compound leaves only two positions, C2 and C6, available for electrophilic attack. The final regiochemical outcome is determined by the net electronic and steric influence at these sites.

-

The Amino Group's Influence: The -NH₂ group at C1 strongly activates the ortho positions, C2 and C6.

-

Substituent Effects at C2: This position is flanked by the activating -NH₂ group and a deactivating -Br group at C3.

-

Substituent Effects at C6: This position is adjacent to the activating -NH₂ group and the strongly deactivating -CF₃ group at C5.

While the activating effect of the amino group is paramount, the powerful deactivating inductive effect of the trifluoromethyl group at C5 is expected to significantly reduce the nucleophilicity of the adjacent C6 position. Conversely, the C2 position, while adjacent to a deactivating bromo group, is likely to be the more favorable site for electrophilic attack. The powerful activating resonance of the amino group typically overrides the deactivating effects of halogens at the ortho position.

Core Electrophilic Substitution Protocols

Given the deactivated nature of the ring compared to simple aniline, reactions may require carefully chosen reagents and conditions to achieve mono-substitution and avoid unwanted side reactions.

Halogenation: Regioselective Bromination

Direct bromination of highly activated anilines with bromine water often leads to polysubstitution.[8][9][10] To achieve controlled mono-bromination on this substrate, a milder brominating agent such as N-Bromosuccinimide (NBS) in a polar aprotic solvent is the method of choice.[11] This approach has proven effective for the regioselective bromination of other anilines containing electron-withdrawing groups.[12]

Predicted Outcome: Bromination is predicted to occur preferentially at the C2 position, yielding 2,3,4-tribromo-5-(trifluoromethyl)aniline .

Table 1: Proposed Conditions for Mono-bromination

| Parameter | Value/Condition | Rationale & Reference |

| Substrate | This compound | - |

| Reagent | N-Bromosuccinimide (NBS) | Mild and selective brominating agent for activated rings.[11] |

| Stoichiometry | 1.0 - 1.1 eq. of NBS | Minimizes risk of di-substitution. |

| Solvent | N,N-Dimethylformamide (DMF) | Polar aprotic solvent facilitates the reaction.[12] |

| Temperature | 0 °C to Room Temperature | Standard conditions for NBS bromination.[13] |

| Reaction Time | 1-4 hours | Monitored by TLC or LC-MS.[13] |

Experimental Protocol: Synthesis of 2,3,4-Tribromo-5-(trifluoromethyl)aniline

-

Reaction Setup: In a dry, round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve this compound (1.0 eq.) in anhydrous N,N-dimethylformamide (DMF). Cool the solution to 0 °C in an ice bath.

-

Reagent Addition: In a separate flask, dissolve N-Bromosuccinimide (1.05 eq.) in a minimal amount of anhydrous DMF. Add this solution dropwise to the stirred aniline solution over 30 minutes, maintaining the temperature at 0 °C.

-

Reaction Monitoring: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) or LC-MS until the starting material is consumed.[13]

-

Work-up: Upon completion, pour the reaction mixture into a separatory funnel containing ethyl acetate and water.

-

Extraction: Separate the layers. Wash the organic layer sequentially with water and then with a saturated aqueous NaCl solution (brine).[13]

-

Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude solid by column chromatography on silica gel or recrystallization to yield the final product.

Nitration: The Amino Group Protection Strategy

Direct nitration of anilines with a standard nitric acid/sulfuric acid mixture is problematic. The strongly acidic conditions lead to the protonation of the highly basic amino group, forming an anilinium ion (-NH₃⁺).[1][2] This ion is a powerful deactivating group and a meta-director, leading to undesired products and sluggish reaction rates.

The authoritative and field-proven solution is to temporarily protect the amino group as an acetanilide (-NHCOCH₃).[3][8] The acetanilide group is still an activating ortho, para-director but is significantly less basic and less activating than the amino group, preventing both protonation and polysubstitution. The protecting group can be easily removed by acid or base hydrolysis post-nitration.

Experimental Protocol: Synthesis of 2-Nitro-3,4-dibromo-5-(trifluoromethyl)aniline

Part A: Acetylation

-

Dissolve this compound (1.0 eq.) in glacial acetic acid.

-

Add acetic anhydride (1.1 eq.) and a catalytic amount of zinc dust.

-

Heat the mixture to a gentle reflux for 1 hour.

-

Cool the reaction and pour it into ice water to precipitate the N-(3,4-dibromo-5-(trifluoromethyl)phenyl)acetamide.

-

Filter, wash with water, and dry the solid product.

Part B: Nitration of the Acetanilide

-

Add the dried acetanilide from Part A to concentrated sulfuric acid at 0 °C.

-

Slowly add a pre-cooled mixture of concentrated nitric acid (1.05 eq.) and concentrated sulfuric acid, keeping the temperature below 10 °C.

-

Stir the mixture at 0-5 °C for 2 hours.

-

Carefully pour the reaction mixture onto crushed ice to precipitate the nitrated acetanilide.

-

Filter the solid, wash thoroughly with cold water until neutral, and dry.

Part C: Hydrolysis (Deprotection)

-

Reflux the nitrated acetanilide from Part B in a mixture of 70% sulfuric acid or aqueous HCl.

-

After the reaction is complete (monitored by TLC), cool the solution and neutralize carefully with a base (e.g., NaOH solution) to precipitate the final amine product.

-

Filter, wash with water, dry, and purify by recrystallization or chromatography.

Conclusion

The electrophilic substitution of this compound is a challenging yet predictable transformation governed by the foundational principles of physical organic chemistry. The potent activating and ortho, para-directing nature of the amino group is the dominant factor, though its reactivity is significantly tempered by the three deactivating substituents. Careful selection of reagents and reaction conditions is paramount to achieving desired outcomes. For halogenation, mild reagents like NBS are recommended to ensure mono-substitution. For reactions requiring strong acids, such as nitration, a protection-deprotection strategy for the amino group is not merely an option but a requirement for a successful synthesis. The protocols and analyses presented here provide a robust framework for researchers and drug development professionals to effectively utilize this versatile chemical intermediate.

References

-

BYJU'S. (n.d.). Electrophilic Substitution Reaction of Anilines. Retrieved from [Link]

-

Testbook. (n.d.). Electrophilic Substitution of Anilines - Explanation and FAQs. Retrieved from [Link]

-

Chemistry Steps. (2024, January 12). Reactions of Aniline. Retrieved from [Link]

-

Crampton, M. R., Rabbitt, L. C., & Terrier, F. (n.d.). Electrophilic aromatic substitution in substituted anilines; kinetics of the reaction with 4,6-dinitrobenzofuroxan. Canadian Journal of Chemistry. Retrieved from [Link]

-

Making Molecules. (2025, June 19). Electrophilic Aromatic Substitution. Retrieved from [Link]

-

University of Calgary. (2020, February 15). Aromatic Electrophilic substitution. Retrieved from [Link]

-

Wikipedia. (n.d.). Electrophilic aromatic substitution. Retrieved from [Link]

-

ACS Publications. (n.d.). Halogenation of Anilines: Formation of Haloacetonitriles and Large-Molecule Disinfection Byproducts. Environmental Science & Technology. Retrieved from [Link]

-

University of Illinois. (n.d.). Electrophilic Aromatic Substitution. Retrieved from [Link]

-

Khan Academy India - English. (2022, December 22). Nitration of Aniline | Electrophilic Aromatic Substitution Reactions | Chemistry [Video]. YouTube. Retrieved from [Link]

- Google Patents. (n.d.). US6333434B1 - Preparation of trifluoromethylanilines.

- Google Patents. (n.d.). CN101168510A - Technique for preparing 3-bromo-5-trifluoromethylaniline.

-

Master Organic Chemistry. (2017, November 9). Electrophilic Aromatic Substitution Mechanism. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Benzenamine, 4-bromo-N,N-dimethyl-3-(trifluoromethyl). Retrieved from [Link]

- Google Patents. (n.d.). CN103601613A - Preparation method of 3, 4, 5-trifluoro bromobenzene.

-

Chemistry LibreTexts. (2024, September 30). 24.8: Reactions of Arylamines. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). One-Pot Synthesis of Trifluoromethyl Amines and Perfluoroalkyl Amines with CF3SO2Na and RfSO2Na. Retrieved from [Link]

-